Gabazine Ethyl Ester

Descripción general

Descripción

Gabazine Ethyl Ester is a chemical compound belonging to the class of benzodiazepines. It is a potent antagonist of the gamma-aminobutyric acid type A receptor, which is responsible for inhibitory neurotransmission in the central nervous system. This compound is primarily used in scientific research to study the function of gamma-aminobutyric acid type A receptors and their role in various neurological disorders.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Gabazine Ethyl Ester can be synthesized through the transesterification of beta-keto esters. This process involves the reaction of ethyl acetoacetate with an alcohol in the presence of a catalyst. The reaction conditions typically include the use of pure silica or other catalysts to achieve high yields and short reaction times .

Industrial Production Methods: In industrial settings, the preparation of esters like this compound often involves Fischer esterification. This method entails the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Análisis De Reacciones Químicas

Types of Reactions: Gabazine Ethyl Ester undergoes several types of chemical reactions, including hydrolysis, transesterification, and aminolysis.

Common Reagents and Conditions:

Hydrolysis: This reaction involves the splitting of the ester bond with water, catalyzed by either an acid or a base.

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol.

Aminolysis: This reaction involves the replacement of the alkoxy group with an amine, forming an amide. It is usually carried out in the presence of a base.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, carboxylate salts, and amides, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Neuroscience Research

Gabazine ethyl ester has been extensively used to investigate the role of GABA A receptors in neuronal activity. Its application as an antagonist allows researchers to elucidate the mechanisms underlying synaptic inhibition.

- Case Study: Effects on Neuronal Activity

A study demonstrated that this compound significantly alters holding currents in neurons by inhibiting GABAergic transmission. When applied alongside flunitrazepam, an enhancement of the overall effect was observed, indicating that this compound can function at different binding sites on the GABA A receptor compared to traditional benzodiazepines .

Pharmacological Investigations

The compound's properties have been leveraged to explore potential therapeutic applications, especially in conditions characterized by dysregulated GABAergic signaling.

- Case Study: Modulation of Pain Responses

Research has shown that this compound can modulate pain responses in animal models. By inhibiting GABA A receptor activity, it was observed that the compound could potentially reverse opioid-induced respiratory depression, suggesting its utility in pain management strategies .

Biochemical Properties and Mechanism of Action

This compound functions primarily as a competitive antagonist at the GABA A receptor, impacting various biochemical pathways:

- Target Interaction : The ethyl ester moiety enhances binding affinity to specific receptor subtypes, optimizing interactions with amino acid residues within the receptor's binding pocket .

- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, allowing for effective modulation of GABAergic neurotransmission with potential clinical implications.

Data Table: Comparison of this compound with Other Compounds

Mecanismo De Acción

Gabazine Ethyl Ester exerts its effects by binding to the gamma-aminobutyric acid recognition site of the receptor-channel complex and acting as an allosteric inhibitor of channel opening . This reduces gamma-aminobutyric acid-mediated synaptic inhibition by inhibiting chloride flux across the cell membrane, thereby preventing neuronal hyperpolarization . The compound is particularly effective in antagonizing alpha 4 beta delta subunit-containing gamma-aminobutyric acid type A receptors .

Comparación Con Compuestos Similares

Actividad Biológica

Gabazine Ethyl Ester, a derivative of the well-known GABA A receptor antagonist Gabazine, has garnered attention in neuroscience for its potential to modulate GABAergic neurotransmission. This compound primarily acts on GABA A receptors, which are crucial for inhibitory signaling in the central nervous system (CNS). Understanding its biological activity is essential for elucidating its role in neurological research and potential therapeutic applications.

Target of Action

This compound specifically targets the GABA A receptors , which are pivotal in mediating inhibitory synaptic transmission in the brain. These receptors are composed of various subunits, with the α1β2γ2 configuration being a primary target for the compound's action.

Mode of Action

As a competitive antagonist , this compound inhibits the binding of GABA to its receptors, thereby reducing inhibitory neurotransmission. This antagonistic action can lead to increased neuronal excitability and altered synaptic plasticity, which may have implications for conditions such as epilepsy and anxiety disorders.

Biochemical Pathways

The compound significantly influences the GABAergic neurotransmission pathway , where it competes with GABA at the receptor sites, leading to changes in synaptic currents and overall neuronal activity. This modulation can affect various physiological processes, including learning and memory .

Absorption and Distribution

This compound's pharmacokinetic profile is characterized by its ability to penetrate the blood-brain barrier (BBB), allowing it to exert effects on CNS functions. Studies indicate that its structural properties facilitate effective absorption and distribution within the brain .

Metabolism and Excretion

The metabolism of this compound involves enzymatic hydrolysis, converting it back into Gabazine. This reversible reaction plays a crucial role in determining the duration and intensity of its biological effects.

Cellular Effects

Research indicates that this compound exhibits similar cellular effects to those observed with Gabazine itself. It has been shown to reduce GABA-mediated synaptic inhibition, influencing neuronal firing rates and synaptic strength .

Case Studies

- Neuronal Currents : In vitro studies demonstrated that this compound selectively inhibited neuronal currents in hippocampal neurons, suggesting its potential utility in studying hippocampal function related to learning and memory .

- Behavioral Studies : Animal models have shown that systemic administration of this compound can alter locomotor activity and seizure thresholds, indicating its impact on behavioral outcomes associated with GABAergic modulation .

Research Applications

This compound serves as a valuable tool in scientific research for investigating the role of GABA A receptors in various neurological disorders. Its applications extend to:

- Drug Development : As a research compound, it aids in understanding receptor interactions and developing new therapeutic agents targeting GABA A receptors.

- Neurological Disorder Studies : It is used to model conditions like anxiety, epilepsy, and other disorders linked to GABAergic dysfunctions .

Comparison with Similar Compounds

To contextualize this compound's activity, it is beneficial to compare it with other known GABA A receptor modulators:

| Compound | Type | Mechanism of Action | Selectivity |

|---|---|---|---|

| Gabazine | Antagonist | Competitive inhibition of GABA binding | High |

| Zolpidem | Agonist | Positive allosteric modulation | α1GABA AR selective |

| DCUK-OEt | Positive Modulator | Enhances GABA currents at specific receptors | Subunit-specific |

This compound's unique antagonistic properties contrast with the agonistic actions of compounds like Zolpidem, highlighting its potential role in therapeutic interventions where inhibition is desired.

Propiedades

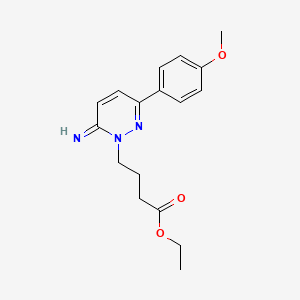

IUPAC Name |

ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-3-23-17(21)5-4-12-20-16(18)11-10-15(19-20)13-6-8-14(22-2)9-7-13/h6-11,18H,3-5,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMMLRVUEGGDAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C(=N)C=CC(=N1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675621 | |

| Record name | Ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1(6H)-yl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763886-63-1 | |

| Record name | Ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1(6H)-yl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.